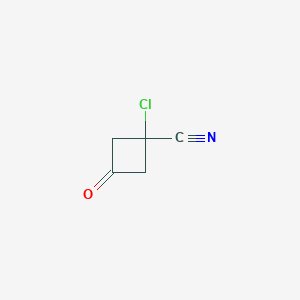
1-Chloro-3-oxocyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-oxocyclobutane-1-carbonitrile is an organic compound with a unique structure that includes a cyclobutane ring, a chlorine atom, a ketone group, and a nitrile group
Méthodes De Préparation
The synthesis of 1-Chloro-3-oxocyclobutane-1-carbonitrile can be achieved through several routes. One common method involves the reaction of cyclobutanone with cyanogen chloride in the presence of a base. This reaction typically requires controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of phase transfer catalysts and solvents like dimethylformamide to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
1-Chloro-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases, acids, and solvents like ethanol and dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Chloro-3-oxocyclobutane-1-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs targeting specific enzymes or receptors.
Material Science: It is utilized in the synthesis of polymers and other materials with unique properties.
The compound’s versatility makes it valuable in various fields, including chemistry, biology, and industry .
Mécanisme D'action
The mechanism of action of 1-Chloro-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The chlorine atom and the ketone group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Chloro-3-oxocyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
3-Oxocyclobutanecarboxylic acid: This compound has a similar cyclobutane ring and ketone group but lacks the chlorine and nitrile groups.
1-Methyl-3-oxocyclobutane-1-carbonitrile: This compound has a methyl group instead of a chlorine atom, leading to different chemical properties and reactivity.
Propriétés
Numéro CAS |
138450-48-3 |
|---|---|
Formule moléculaire |
C5H4ClNO |
Poids moléculaire |
129.54 g/mol |
Nom IUPAC |
1-chloro-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C5H4ClNO/c6-5(3-7)1-4(8)2-5/h1-2H2 |
Clé InChI |
ZXGFSIKNHNFOAQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)CC1(C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


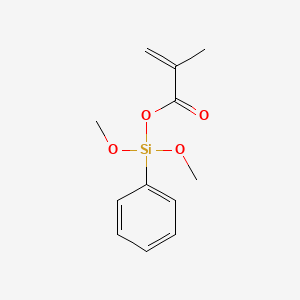
![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)
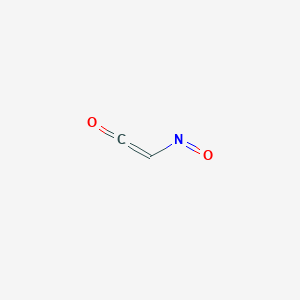

![N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine](/img/structure/B14282477.png)
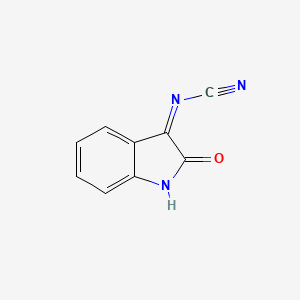
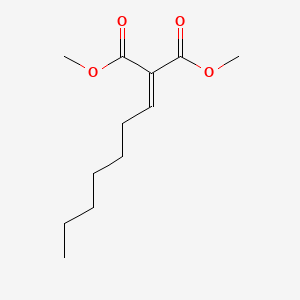
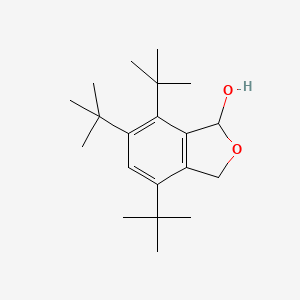
![2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal](/img/structure/B14282512.png)
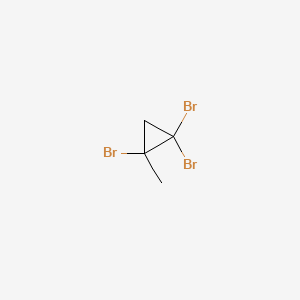
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14282528.png)



